(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines and inhibitory action against HIV-1 RT .
Mode of Action
Related compounds have been found to inhibit the growth of tumor cells and HIV-1 RT .
Biochemical Pathways
Similar compounds have been associated with the inhibition of cancer cell growth and HIV-1 RT .
Pharmacokinetics
Related compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown cytotoxicity against human cancer cell lines and inhibitory action against HIV-1 RT .
Action Environment
Related compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Biochemical Analysis
Biochemical Properties
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties. The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it binds to the active site of certain kinases, preventing their phosphorylation activity, which is crucial for cancer cell survival and proliferation. This binding interaction leads to the inhibition of downstream signaling pathways, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained therapeutic effects. Over time, degradation products may form, which could potentially alter its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of active metabolites that contribute to its overall biological activity. Additionally, it affects metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .
Biological Activity
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with an acetamido group and a phenylpropanamide moiety. Its molecular formula is C18H20N2O2S, and it possesses unique structural characteristics that contribute to its biological functions.
Property | Value |
---|---|
Molecular Weight | 320.43 g/mol |
Molecular Formula | C18H20N2O2S |
CAS Number | Not available |
Solubility | Not extensively documented |
Research indicates that this compound may act as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the catabolism of tryptophan, which plays a critical role in immune response modulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, thus promoting T-cell proliferation and activity against tumors .
Anticancer Activity
Several studies have highlighted the anticancer potential of IDO inhibitors. For instance, compounds similar to this compound have demonstrated efficacy in enhancing the effectiveness of chemotherapy by improving the immune response against tumors .
Case Study:
In a clinical setting, patients with melanoma treated with IDO inhibitors showed improved survival rates when combined with standard therapies. The mechanism was attributed to increased T-cell activity and reduced tumor-induced immunosuppression .
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties by modulating cytokine production and enhancing the overall immune response. This activity is particularly relevant in treating conditions characterized by immune suppression, such as cancer and chronic infections.
Research Findings:
- Cytokine Modulation: Studies indicate that treatment with IDO inhibitors leads to increased levels of pro-inflammatory cytokines, which are crucial for activating immune responses .
- T-cell Activation: Enhanced activation and proliferation of CD8+ T cells have been observed in vitro following treatment with related compounds .
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13-24-18-11-10-17(22-15(2)25)14-19(18)27-21(24)23-20(26)12-9-16-7-5-4-6-8-16/h3-8,10-11,14H,1,9,12-13H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWRYWAHBTJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.